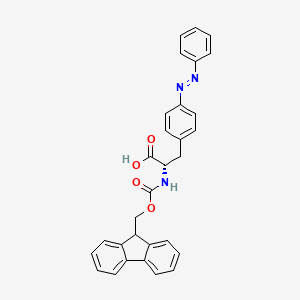
Fmoc-Phe(4-N=NPh)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Phe(4-N=NPh)-OH, also known as (S, E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phenyldiazenyl)phenyl)propanoic acid, is a chemical compound with a molecular weight of 491.55 . It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of Fmoc-Phe(4-N=NPh)-OH is complex, with a fluorenylmethyloxycarbonyl group attached to an amino acid backbone . This structure is likely to influence its chemical properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving Fmoc-Phe(4-N=NPh)-OH are not available, a study has shown that supramolecular structures can be produced by in situ enzymatic condensation of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Phe(4-N=NPh)-OH are largely determined by its molecular structure. It has a molecular weight of 491.55 . More specific properties such as melting point, solubility, and stability are not available in the current literature.Aplicaciones Científicas De Investigación
Hydrogel Formation and Characterization
Fmoc-Phe(4-N=NPh)-OH, as part of the broader category of Fmoc-protected amino acids, has been extensively studied for its potential in forming hydrogels. Hydrogels are three-dimensional, water-soluble polymer networks that can absorb and retain significant amounts of water. Research has demonstrated that Fmoc-protected amino acids like Fmoc-Phe-OH can form efficient, stable, and transparent hydrogels. These hydrogels have been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters, showcasing their potential in biomedical imaging and sensing applications. The hydrogel's three-dimensional structure aids in stabilizing newly formed silver nanoclusters within its matrix, with the clusters exhibiting interesting fluorescent properties (Roy & Banerjee, 2011).
Self-Assembly and Hydrogelation of Fluorinated Derivatives
The modification of Fmoc-Phe derivatives, including fluorination, significantly affects their self-assembly and hydrogelation behavior. Studies on fluorinated derivatives, such as pentafluorophenylalanine, have shown that these compounds spontaneously self-assemble into fibrils forming a hydrogel network upon dissolution in water. This process highlights the critical role of side chain functionalization in dictating the physical properties of the resulting hydrogels, which can be tuned for specific applications in drug delivery systems and tissue engineering (Ryan et al., 2011).
Hybrid Hydrogel Materials
Further research has integrated functionalized single-walled carbon nanotubes (f-SWCNT) into Fmoc-Phe-OH based hydrogels, creating hybrid hydrogels with enhanced mechanical and electrical properties. These hybrid hydrogels exhibit increased thermal stability and electrical conductivity, suggesting their potential use in electronic and biomedical applications. The inclusion of f-SWCNTs significantly augments the hydrogel's storage modulus, highlighting the effectiveness of Fmoc-protected amino acid hydrogels as matrices for nanomaterials (Roy & Banerjee, 2012).
Nanotube Formation and Structural Modification
Additionally, cation-modified Fmoc-Phe derivatives have been developed to form hydrogel networks and novel sheet-based nanotube structures without the need for organic cosolvents or pH adjustment. These modifications allow for spontaneous self-assembly and hydrogelation across a broad range of pH values, providing a unique approach to creating hydrogels with potential for drug delivery and tissue engineering applications (Rajbhandary et al., 2017).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4/c34-29(35)28(18-20-14-16-22(17-15-20)33-32-21-8-2-1-3-9-21)31-30(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,36)(H,34,35)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPZDFDQHVDWMQ-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(4-N=NPh)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

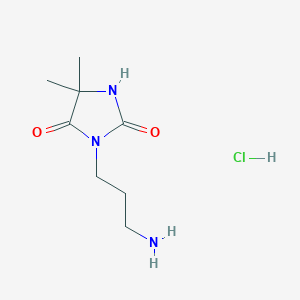
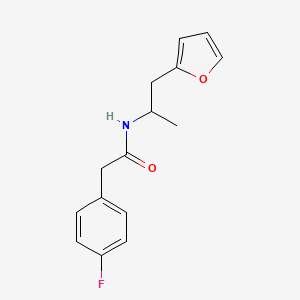
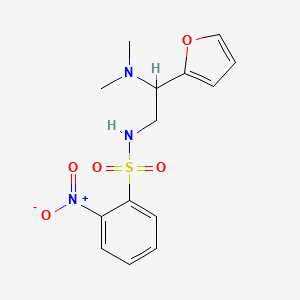
![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)
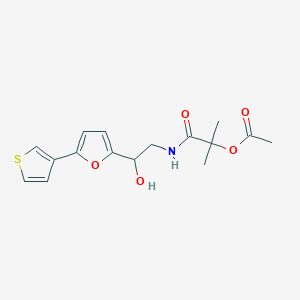

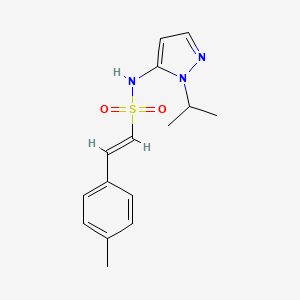
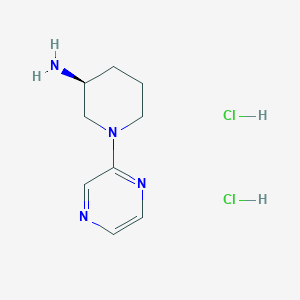
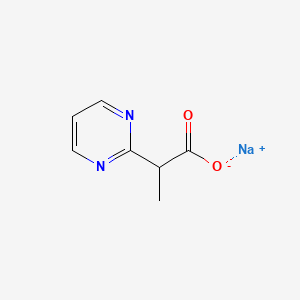
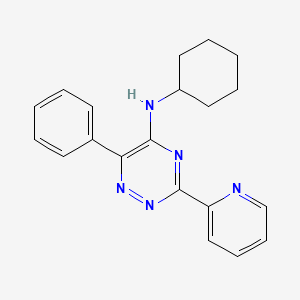
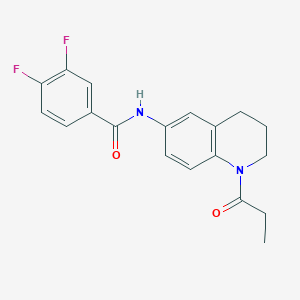
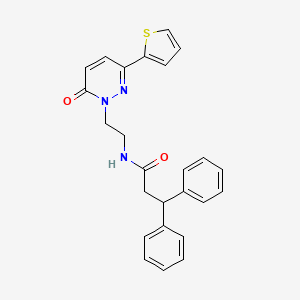
![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)